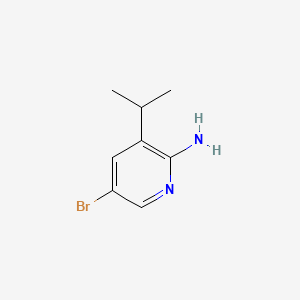
5-Bromo-3-isopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative with an isopropyl group at the 3-position and an amino group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by brominating 3-isopropylpyridin-2-amine using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromo group using aryl boronic acids or boronic esters.
Industrial Production Methods: Industrial production typically involves large-scale bromination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 5-bromo-3-isopropylpyridin-2-nitro.
Reduction: Reduction reactions can reduce the nitro group back to the amino group.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromo-3-isopropylpyridin-2-nitro
Reduction: this compound (reformed)
Substitution: Various substituted pyridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-isopropylpyridin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Bromo-3-isopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylpyridin-3-amine
3-Amino-2-bromopyridine
2-Amino-3-bromopyridine
Uniqueness: 5-Bromo-3-isopropylpyridin-2-amine is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to other brominated pyridines
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
5-bromo-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
JEJGUSRMRUYPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=CC(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


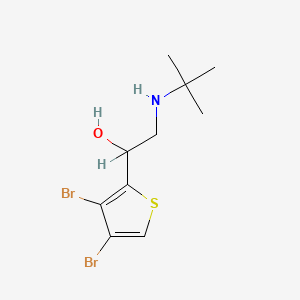
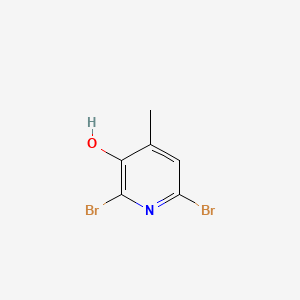
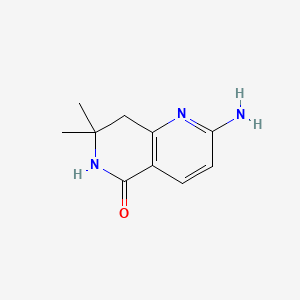

![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)

![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
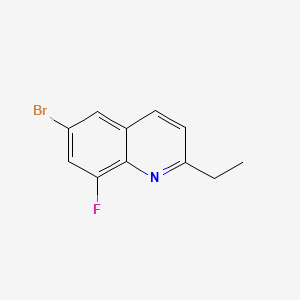
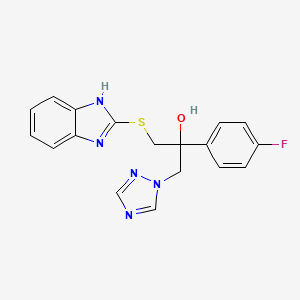
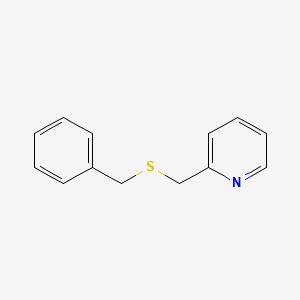
![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
